molecular formula C21H18N6O2 B11192313 1-(indolin-1-yl)-2-(2-methyl-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)ethanone

1-(indolin-1-yl)-2-(2-methyl-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)ethanone

Cat. No.: B11192313
M. Wt: 386.4 g/mol
InChI Key: WPBWMIODAWUPJS-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of indole, imidazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the formation of the imidazole and oxadiazole rings. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Imidazole Derivatives: Compounds with the imidazole ring, such as histamine and metronidazole.

    Oxadiazole Derivatives: Compounds featuring the oxadiazole ring, such as furazolidone and nitrofurazone.

Uniqueness: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE is unique due to its combination of indole, imidazole, and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-methyl-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]ethanone

InChI

InChI=1S/C21H18N6O2/c1-14-23-17(20-24-21(29-25-20)16-6-4-9-22-11-16)12-26(14)13-19(28)27-10-8-15-5-2-3-7-18(15)27/h2-7,9,11-12H,8,10,13H2,1H3

InChI Key

WPBWMIODAWUPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC(=O)N2CCC3=CC=CC=C32)C4=NOC(=N4)C5=CN=CC=C5

Origin of Product

United States

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